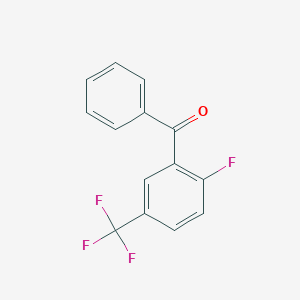

2-Fluoro-5-(trifluoromethyl)benzophenone

Vue d'ensemble

Description

2-Fluoro-5-(trifluoromethyl)benzophenone: is an organic compound with the molecular formula C14H8F4O and a molecular weight of 268.21 g/mol . It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzophenone core. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(trifluoromethyl)benzophenone typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group strongly deactivates the aromatic ring, directing incoming electrophiles to specific positions. Key reactions include:

Bromination

Bromination occurs under Lewis acid catalysis (e.g., AlCl₃ or ZnBr₂) with reagents like bromine (Br₂) or N-bromosuccinimide (NBS). The reaction typically targets the para position relative to the trifluoromethyl group due to steric and electronic effects.

| Reagent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| Br₂ | ZnBr₂ | Dichloroethane | 2-Fluoro-5-(trifluoromethyl)-4-bromobenzophenone | 75–88% |

| NBS | AlCl₃ | MTBE/CH₂Cl₂ | 2-Fluoro-5-(trifluoromethyl)-4-bromobenzophenone | 70–80% |

Mechanistic Insight:

-

The Lewis acid polarizes Br₂, generating Br⁺ electrophiles.

-

Electron-withdrawing groups stabilize the intermediate σ-complex via resonance .

Superacid-Mediated Reactions

In Brønsted superacids (e.g., CF₃SO₃H), the compound undergoes protolytic defluorination , forming reactive intermediates:

Carbocation Generation

Protonation of fluorine atoms generates a benzylic carbocation (Figure 1 ), which reacts with arenes (e.g., benzene) to form:

-

Benzophenone derivatives (e.g., via Friedel-Crafts acylation).

-

Triarylmethanols (through carbocation trapping by aromatic rings) .

Conditions :

-

Temperature: 0–25°C

-

Solvent: CF₃SO₃H (neat)

-

Key products:

-

Triphenylmethanol analogs (44–56% yield).

-

Dimerized benzophenones (e.g., via coupling of two carbocations).

-

Nucleophilic Substitution

The fluorine atom at the ortho position is susceptible to nucleophilic displacement under basic conditions:

| Nucleophile | Base | Product | Notes |

|---|---|---|---|

| NH₃ | K₂CO₃ | 2-Amino-5-(trifluoromethyl)benzophenone | Requires polar aprotic solvents |

| PhO⁻ | NaH | 2-Phenoxy-5-(trifluoromethyl)benzophenone | High steric hindrance |

Reduction Reactions

The ketone group is selectively reduced using hydride donors:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 2-Fluoro-5-(trifluoromethyl)benzhydrol | 85–90% |

| NaBH₄ | MeOH, reflux | Partial reduction (minor product) | <20% |

Reaction Comparison Table

| Reaction Type | Key Reagents/Conditions | Primary Products | Yield Range |

|---|---|---|---|

| Bromination | Br₂, ZnBr₂, CH₂Cl₂ | 4-Bromo-substituted benzophenone | 70–88% |

| Superacid dimerization | CF₃SO₃H, 25°C | Dimeric benzophenone or triarylmethanol | 40–56% |

| Nucleophilic substitution | NaH, NH₃/DMF | Amino- or phenoxy-substituted derivatives | 60–75% |

| Ketone reduction | LiAlH₄, THF | Benzhydrol derivative | 85–90% |

Mechanistic Highlights

-

Superacid Reactivity :

-

Bromination Selectivity :

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C14H8F4O

- Molecular Weight: 268.21 g/mol

- IUPAC Name: 2-Fluoro-5-(trifluoromethyl)benzophenone

The compound features a benzophenone core with fluorine and trifluoromethyl substituents, which enhance its reactivity and solubility in various solvents. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile building block in organic synthesis.

Chemistry

This compound is utilized as a building block for synthesizing more complex organic molecules. It can undergo various reactions, including:

- Nucleophilic Aromatic Substitution: The presence of fluorine and trifluoromethyl groups allows for substitution reactions with nucleophiles such as amines or thiols.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.

- Oxidation Reactions: The compound can be oxidized to generate more complex structures.

Table 1: Common Reactions Involving this compound

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Polar solvents (e.g., DMSO) | Substituted benzophenones |

| Reduction | Sodium borohydride | Corresponding alcohol |

| Oxidation | Potassium permanganate | More oxidized benzophenone derivatives |

Biology

In biological research, this compound serves as a probe in biochemical assays. It is used to study enzyme interactions and has shown potential as a lead compound in drug development. Its ability to modulate enzyme activity makes it valuable for investigating pathways related to oxidative stress and inflammation.

Case Study: Enzyme Interaction

A study demonstrated that this compound interacts with specific enzymes, affecting their catalytic activity. This interaction suggests its potential role in developing enzyme inhibitors for therapeutic applications.

Medical Applications

The compound is currently being investigated for its potential use in drug development, particularly in designing enzyme inhibitors. Its structural features allow it to fit into enzyme active sites, potentially blocking substrate access and inhibiting enzymatic activity.

Table 2: Potential Medical Applications of this compound

| Application Area | Description |

|---|---|

| Drug Development | Lead compound for enzyme inhibitors |

| Biochemical Probes | Investigating cellular processes |

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its photochemical properties make it suitable as a photoinitiator in polymerization processes, where it absorbs UV light to initiate chemical reactions.

Case Study: Photopolymerization

Research indicates that the compound effectively initiates photopolymerization reactions, leading to the development of new materials with tailored properties for coatings and adhesives.

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzophenone involves its interaction with various molecular targets . The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, making the compound valuable in drug discovery and development.

Comparaison Avec Des Composés Similaires

- 2-Fluoro-3-(trifluoromethyl)benzophenone

- 3-Benzoyl-4-fluorobenzotrifluoride

Comparison: 2-Fluoro-5-(trifluoromethyl)benzophenone is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzophenone core . This positioning affects the compound’s reactivity and interaction with other molecules, making it distinct from similar compounds. For example, the presence of the fluoro group at the 2-position and the trifluoromethyl group at the 5-position can lead to different electronic and steric effects compared to other isomers.

Activité Biologique

2-Fluoro-5-(trifluoromethyl)benzophenone is a fluorinated organic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by the presence of both fluorine and trifluoromethyl groups, contributes to its chemical reactivity and potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H10F4O, with a molecular weight of 292.24 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It has been suggested that this compound can interact with G-protein-coupled receptors (GPCRs), which play crucial roles in signal transduction within cells .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria .

Biological Activity Data

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of this compound using the disc diffusion method. The results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections. The compound was compared to standard antibiotics, demonstrating comparable or superior activity in some cases .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to inhibit the activity of certain metabolic enzymes linked to cancer cell proliferation. The inhibition was quantified using IC50 values, revealing a significant reduction in enzyme activity at micromolar concentrations .

Research Findings

Recent research highlights the importance of fluorinated compounds in drug design due to their unique electronic properties that can enhance biological activity. The incorporation of fluorine atoms often leads to increased metabolic stability and bioavailability .

- Fluorinated Compounds in Pharmacology : Fluorinated compounds are prevalent in many modern pharmaceuticals, with studies indicating that approximately half of all blockbuster drugs contain fluorine . This underscores the significance of compounds like this compound in medicinal chemistry.

- Potential Applications : Beyond its antibacterial properties, this compound may have applications in treating conditions related to inflammation and cancer due to its enzyme inhibition capabilities .

Propriétés

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-7-6-10(14(16,17)18)8-11(12)13(19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXSIASKXYCRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341112 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199292-40-5 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.